7-tert-butyl 3-ethyl 5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazine-3,7(8H)-dicarboxylate
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Description
7-tert-butyl 3-ethyl 5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazine-3,7(8H)-dicarboxylate is a useful research compound. Its molecular formula is C13H20N4O4 and its molecular weight is 296.327. The purity is usually 95%.
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Scientific Research Applications
Antibacterial Activity
Triazole-containing hybrids have shown promising broad-spectrum antibacterial activity against various clinically significant organisms, including drug-resistant forms. The bioisostere of amides, esters, and carboxylic acids—1,2,3-triazole and 1,2,4-triazole—are potent inhibitors of enzymes essential for bacterial survival, such as DNA gyrase and topoisomerase IV. These findings suggest potential applications in developing novel anti-bacterial agents to combat antibiotic resistance (Li & Zhang, 2021).
Energetic Materials
High-nitrogen azine energetic compounds, including pyrazine derivatives, have been researched for their applications in propellants, explosives, and gas generators. These studies emphasize the compounds' ability to improve burning rates, reduce sensitivity, enhance detonation performance, and increase gas content, highlighting their broad application prospects in energetic materials (Yongjin & Shuhong, 2019).
Synthesis and Catalysis
The diversity of heterocyclic N-oxide molecules, including those synthesized from pyrazine, has been highlighted for their potential in organic synthesis, catalysis, and drug applications. These compounds are valuable as synthetic intermediates due to their functionalities in forming metal complexes, designing catalysts, and exhibiting biological activities such as anticancer, antibacterial, and anti-inflammatory effects (Li et al., 2019).
Drug Development
Pyrazine derivatives have been subject to intense research for their pharmacological properties, including antiproliferative, anti-infective, cardiovascular, and nervous system effects. Some pyrazine derivatives have become clinically used drugs, underscoring their importance in medicinal chemistry and drug development (Doležal & Zítko, 2015).
Environmental Applications
The decomposition of air toxics, such as methyl tert-butyl ether (MTBE) in cold plasma reactors, demonstrates the environmental application of related research. Studies show the feasibility of using radio frequency plasma reactors for decomposing and converting MTBE, highlighting a method for environmental remediation (Hsieh et al., 2011).
Properties
IUPAC Name |
7-O-tert-butyl 3-O-ethyl 6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazine-3,7-dicarboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N4O4/c1-5-20-11(18)10-15-14-9-8-16(6-7-17(9)10)12(19)21-13(2,3)4/h5-8H2,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNWBJXRJIWJHHY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN=C2N1CCN(C2)C(=O)OC(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N4O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30680935 |
Source
|
Record name | 7-tert-Butyl 3-ethyl 5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazine-3,7(8H)-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30680935 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1215852-11-1 |
Source
|
Record name | 7-tert-Butyl 3-ethyl 5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazine-3,7(8H)-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30680935 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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